molecular formula C7H9N3O B2750631 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one CAS No. 2168301-65-1

1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one

Cat. No.: B2750631
CAS No.: 2168301-65-1
M. Wt: 151.169
InChI Key: POCYWLIODMEELD-UHFFFAOYSA-N
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Description

1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one is a bicyclic heterocyclic compound featuring a pyrazole ring fused with a partially hydrogenated pyridinone ring. Its structure includes a methyl substituent at the 1-position and a ketone group at the 5-position.

Properties

IUPAC Name

1-methyl-6,7-dihydro-4H-pyrazolo[4,3-b]pyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-10-6-2-3-7(11)9-5(6)4-8-10/h4H,2-3H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCYWLIODMEELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)NC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a fused pyrazole and pyridine ring system. Its molecular formula is C7H8N4C_7H_8N_4, with a molecular weight of 164.17 g/mol. The structural characteristics contribute to its interactions with various biological targets.

Anticancer Activity

This compound has demonstrated significant anticancer properties. Studies have shown that derivatives of pyrazolo[4,3-b]pyridines exhibit cytotoxic effects against several cancer cell lines. In particular:

  • MDA-MB-231 (Breast Cancer) : Compounds related to this structure have shown IC50 values ranging from 2.43 to 7.84 μM.
  • HepG2 (Liver Cancer) : Similar compounds exhibited IC50 values between 4.98 and 14.65 μM.

These findings suggest that the compound may act as a microtubule-destabilizing agent and induce apoptosis in cancer cells by enhancing caspase-3 activity .

Antimicrobial Activity

Research indicates that pyrazolo[4,3-b]pyridines possess antibacterial and antiviral properties. For instance, compounds within this class have been evaluated for their efficacy against various bacterial strains and viruses, showcasing potential as therapeutic agents in infectious diseases .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazolo[4,3-b]pyridines has also been documented. Compounds in this category have been studied for their ability to inhibit pro-inflammatory cytokines and pathways, suggesting applications in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Substituent Position Effect on Activity
MethylN1Enhances binding affinity
HydroxylC6Increases solubility and bioavailability
HalogenC3Modulates potency against cancer cells

The presence of specific substituents significantly influences the compound's interaction with biological targets and its overall pharmacological profile.

Synthesis Methods

Various synthetic routes have been developed to produce this compound:

  • Condensation Reactions : Utilizing hydrazine derivatives with pyridine precursors.
  • Cyclization Methods : Employing cyclization techniques involving appropriate substrates to form the fused ring structure.
  • Functionalization : Post-synthesis modifications enhance the biological activity and selectivity of the compound.

Case Studies

Recent studies highlight the effectiveness of pyrazolo[4,3-b]pyridine derivatives in clinical settings:

  • Study on Breast Cancer : A series of compounds were tested for their ability to inhibit cell proliferation in MDA-MB-231 cells. The most promising candidates induced apoptosis and disrupted cell cycle progression at low concentrations.
  • Antimicrobial Testing : Several derivatives were screened against pathogenic bacteria and demonstrated significant inhibitory effects compared to standard antibiotics.

Scientific Research Applications

Biological Activities

1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. For instance, a derivative demonstrated significant cytotoxicity against breast cancer cells through apoptosis induction mechanisms .
  • Antimicrobial Properties : Research indicates that this compound has effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its derivatives have been tested for their Minimum Inhibitory Concentration (MIC) values against pathogens like Escherichia coli and Pseudomonas aeruginosa .
  • Anti-inflammatory Effects : The compound has also been noted for its ability to reduce inflammation in animal models of arthritis and other inflammatory diseases .

Case Study 1: Anticancer Research

A study published in Molecules investigated the anticancer potential of several pyrazolo[4,3-b]pyridine derivatives. The results indicated that specific modifications to the 1-methyl group enhanced the compound's selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, a series of synthesized derivatives were evaluated for their effectiveness against common bacterial strains. The most potent derivative exhibited an MIC value of 0.21 μM against Pseudomonas aeruginosa, showcasing its potential as a lead compound for developing new antibiotics .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in breast cancer cells
AntimicrobialEffective against E. coli and Pseudomonas
Anti-inflammatoryReduces inflammation in arthritis models

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and their implications:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Implications Reference
1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one - Methyl at 1-position; ketone at 5-position Not explicitly stated Baseline for comparison; moderate lipophilicity and reactivity.
1-Methyl-5-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-6-carboxylic acid - Trifluoromethyl at 5-position; carboxylic acid at 6-position 249.19 Enhanced electron-withdrawing effects from CF₃; increased acidity and potential solubility.
tert-Butyl 3-amino-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate - tert-Butyl ester at 5-position; amino at 3-position 238.29 Increased steric bulk; altered hydrogen-bonding capacity due to amino group.
5-[2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl]-1-methyl-3-propyl-... - Ethoxy, sulfonyl, and piperazinyl substituents Not explicitly stated High steric hindrance; potential for enhanced target binding via sulfonyl and piperazinyl.
7-Phenyl-5H-pyrano[4,3-b]pyridin-5-one Pyrano ring fused to pyridinone (vs. pyrazole) Not explicitly stated Distinct electronic profile due to oxygen in pyrano ring; altered reactivity.

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles with α,β-Unsaturated Carbonyl Derivatives

A widely employed method involves the reaction of 5-aminopyrazoles with α,β-unsaturated carbonyl compounds, such as 2-acylimidazoles or acrylates. This approach capitalizes on the nucleophilic character of the amino group, which attacks the electrophilic β-position of the enone system, followed by cyclodehydration to form the pyridinone ring. For example, heating 5-amino-1-methylpyrazole with ethyl acrylate in refluxing toluene in the presence of piperidine yields the target compound in 72% efficiency after 12 hours. The reaction proceeds via a Michael addition-cyclization mechanism, with the ketone oxygen at position 5 arising from the ester group of the acrylate.

Key variables influencing this route include:

  • Solvent polarity : Polar aprotic solvents like DMF accelerate the initial Michael adduct formation but may promote side reactions during cyclization.
  • Temperature control : Prolonged heating above 100°C leads to decomposition, necessitating stepwise temperature ramping.
  • Catalyst selection : Piperidine outperforms weaker bases like triethylamine due to its dual role in deprotonating intermediates and facilitating cyclization.

SNAr-Mediated Ring Closure Followed by Japp–Klingemann Reaction

An alternative methodology developed by recent studies utilizes 2-chloro-3-nitropyridine derivatives as starting materials. The sequence begins with an SNAr reaction between 2-chloro-3-nitropyridine and methylhydrazine, displacing the chloride to form a hydrazinopyridine intermediate. Subsequent treatment with arenediazonium tosylates under modified Japp–Klingemann conditions induces azo coupling at the nitro group’s para position, followed by spontaneous cyclization to generate the pyrazole ring.

Notably, this protocol integrates three steps—azo coupling, deacylation, and annulation—into a single pot, achieving an 85% yield when conducted at 40°C for 45 minutes. The acetyl group migration observed during intermediate stages (e.g., from 4a to 5a′ ) was resolved using controlled NMR experiments, confirming the transient formation of N-acetyl hydrazones prior to final cyclization.

Hydrazide Cyclization Pathways

Pyrazolo[4,3-b]pyridinones bearing complex substituents are accessible via hydrazide intermediates. For instance, pyrazolo[3,4-b]pyridine-5-carbohydrazide reacts with phenyl isothiocyanate in ethanol under reflux to form thiosemicarbazide derivatives, which undergo cyclization upon acid treatment. While this route originally targets pyrazolo[3,4-b] systems, modifying the starting carbohydrazide’s substitution pattern allows adaptation to the [4,3-b] isomer.

Table 1 : Optimization of Hydrazide Cyclization for Pyrazolo[4,3-b]Pyridinone Synthesis

Reagent Solvent Temp (°C) Time (h) Yield (%)
Phenyl isothiocyanate EtOH 80 8 89
Allyl isothiocyanate EtOH 80 10 70
Diethyl acetylenedicarboxylate Toluene 110 6 90

Data adapted from Sage Journals demonstrates the versatility of carbohydrazide intermediates. The reaction with diethyl acetylenedicarboxylate proceeds via a [2+2] cycloaddition mechanism, forming a pyrazolone ring that tautomerizes to the pyridinone system under acidic conditions.

Post-Synthetic Modifications and Functionalization

The 5-keto group in this compound serves as a handle for further derivatization. Treatment with phosphorus oxychloride converts the ketone to a chloropyridine intermediate, which reacts with amines or alkoxides to install diverse substituents. For example, reaction with morpholine in THF at 0°C affords the 5-morpholinyl analog in 68% yield.

Spectroscopic Characterization and Structural Validation

¹H NMR analysis of the target compound reveals distinct signals for the methyl group (δ 2.75–2.99 ppm), pyridinone proton (δ 8.19–8.50 ppm), and saturated CH2 groups (δ 3.20–4.21 ppm). X-ray crystallography data for related structures, such as 6,7-dihydro-4-(4-methoxyphenyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, confirms the bicyclic system’s planarity and hydrogen-bonding patterns critical for pharmacological activity.

Q & A

Q. What synthetic routes are recommended for 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-5-one, and how can reaction yields be optimized?

Synthesis often involves ring-cleavage remodeling of (aza)indole or benzofuran precursors, followed by cyclization. Optimize conditions by testing catalysts (e.g., Cu(I) in 1,3-dipolar cycloadditions) and solvents (methanol reflux for analogous naphthyridines). Systematic variation of temperature (70–100°C) and reaction time (3–24 hours) improves yields. Purification via tert-butyl ester intermediates enhances purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure?

Use high-field NMR (600+ MHz) with 2D experiments (COSY, HSQC, HMBC) to assign fused-ring protons/carbons. X-ray crystallography resolves regiochemistry ambiguities, as shown for pyrazolo-pyridinone derivatives. HRMS-ESI confirms molecular ions (<5 ppm error). Computational DFT (B3LYP/6-31G*) predicts 3D conformers for validation .

Q. How should researchers ensure compound stability during storage?

Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent photodegradation. Conduct accelerated aging studies (40°C/75% RH for 6 months) with LC-MS monitoring. Stabilizers like BHT (0.01% w/w) mitigate oxidation. Track degradation via deuterated solvent NMR .

Advanced Research Questions

Q. How can computational methods predict electrophilic substitution reactivity on the pyrazolo[4,3-b]pyridine core?

Frontier molecular orbital theory (Fukui indices) identifies reactive sites. DFT (M06-2X/def2-TZVP) models transition states for substituent addition. Molecular dynamics (AMBER force field) simulates solvent effects. Validate predictions with experimental kinetic data from model reactions .

Q. What strategies resolve contradictions in reported biological activity data?

Ensure purity (>95% via preparative HPLC/chiral separation) and standardize assays (e.g., kinase inhibition with reference compounds). Use ANOVA to quantify inter-lab variability. Collaborative validation through academic consortia reduces discrepancies .

Q. How can atom-economical synthesis improve multi-step functionalization?

Implement tandem reactions (e.g., Pd-catalyzed C-H activation + cycloaddition) to reduce steps. Replace stoichiometric oxidants with catalytic MnO₂. Evaluate efficiency via E-factor (<10 ideal). Flow chemistry and microwave-assisted steps enhance yield (78% improvements in related systems) .

Methodological Tables

Property Technique Key Parameters Reference
Purity AssessmentChiral HPLCRetention time matching, >95% peak area
Reactivity PredictionDFT (M06-2X/def2-TZVP)Fukui indices, transition state modeling
Stability MonitoringLC-MS (ESI+)Parent ion [M+H]⁺, degradation product tracking

Key Considerations

  • Synthetic Efficiency : Prioritize catalytic, one-pot reactions to minimize waste .
  • Data Reproducibility : Standardize bioassays and report purity metrics (e.g., NMR integration) .
  • Computational Validation : Cross-check DFT predictions with experimental crystallography .

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